Technical Whitepaper: 5-Bromo-1H-indazole-1-carbonyl chloride
Technical Whitepaper: 5-Bromo-1H-indazole-1-carbonyl chloride
Topic: 5-Bromo-1H-indazole-1-carbonyl chloride Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Synthesis, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
5-Bromo-1H-indazole-1-carbonyl chloride is a high-value, electrophilic reactive intermediate employed primarily in the synthesis of urea and carbamate derivatives of the 5-bromoindazole scaffold.[1][2] Unlike shelf-stable reagents, this compound is typically generated in situ due to its susceptibility to hydrolysis and high reactivity.[1][2] It serves as a critical "linchpin" motif in the development of kinase inhibitors (e.g., VEGFR, PDGFR modulators) and receptor antagonists, enabling the precise installation of the indazole moiety onto complex amine or alcohol pharmacophores.
This guide provides a comprehensive technical analysis of its generation, chemical behavior, and application in drug discovery, emphasizing reproducible in situ protocols and safety.
Chemical Identity & Structural Analysis[1][2][3]
The molecule consists of a 5-bromoindazole core acylated at the N1 position with a chlorocarbonyl group.[1][2] The N1 nitrogen is the preferred site for acylation due to the specific tautomeric equilibrium of the indazole ring system.
| Property | Data / Description |
| Systematic Name | 5-Bromo-1H-indazole-1-carbonyl chloride |
| Parent Scaffold | 5-Bromo-1H-indazole (CAS: 53857-57-1) |
| Molecular Formula | C₈H₄BrClN₂O |
| Molecular Weight | ~259.49 g/mol |
| Physical State | Transient solid/oil (typically in solution); Moisture sensitive |
| Reactive Moiety | N1-Carbamoyl Chloride (-N-CO-Cl) |
| Solubility | Soluble in DCM, THF, 1,2-Dichloroethane; Reacts with water |
Structural Logic:
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5-Bromo Substituent: Provides a handle for subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) after the urea/carbamate formation, allowing for modular library generation.[1][2]
-
N1-Carbonyl Chloride: A "hard" electrophile that reacts rapidly with nucleophiles.[1][2] The bond between the N1 nitrogen and the carbonyl carbon is activated by the electron-withdrawing nature of the pyrazole ring, making it a potent acylating agent.[1]
Synthesis & Preparation (In Situ Generation)
Due to its hydrolytic instability, 5-bromo-1H-indazole-1-carbonyl chloride is rarely isolated.[1][2] The industry-standard method utilizes Triphosgene (Bis(trichloromethyl) carbonate) as a safer solid substitute for phosgene gas.
Protocol: Triphosgene-Mediated Generation
-
Reagents: 5-Bromo-1H-indazole (1.0 equiv), Triphosgene (0.35–0.40 equiv), DIPEA or Pyridine (1.0–1.2 equiv).[1][2]
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Temperature: 0°C to Room Temperature (RT).
Step-by-Step Methodology:
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Dissolution: Dissolve 5-bromo-1H-indazole (e.g., 1.0 g, 5.07 mmol) in anhydrous DCM (15 mL).
-
Base Addition: Add DIPEA (0.88 mL, 5.07 mmol) and cool the solution to 0°C.
-
Activation: Slowly add a solution of Triphosgene (0.55 g, 1.85 mmol) in DCM dropwise over 15 minutes. Caution: Exothermic.[1][2]
-
Formation: Stir at 0°C for 1 hour, then allow to warm to RT for 1 hour. Formation of the carbamoyl chloride is confirmed by TLC (consumption of starting material) or aliquot quenching (formation of methyl carbamate in MeOH).
-
Utilization: The resulting solution containing 5-bromo-1H-indazole-1-carbonyl chloride is used directly for the next step (addition of amine/alcohol).[1][2]
Expert Insight: Avoid using excess base during the activation step if the subsequent nucleophile is sensitive. The HCl generated is scavenged by the base, precipitating amine salts which can be filtered if necessary, though often the slurry is used directly.
Reactivity Profile & Mechanism[2]
The reactivity is driven by the leaving group ability of the chloride and the resonance stabilization of the N1-indazole.[1][2]
Mechanism of Action
-
Formation: The nucleophilic N1 of the indazole attacks the central carbonyl of phosgene (generated from triphosgene), eliminating chloride.
-
Substitution: The resulting carbamoyl chloride undergoes nucleophilic acyl substitution (SɴAc) when treated with a nucleophile (H-Nu).
Reaction Pathways
-
Path A (Amines): Reaction with primary/secondary amines yields Ureas . This is the most common application in kinase inhibitor synthesis.
-
Path B (Alcohols): Reaction with alcohols/phenols yields Carbamates .
-
Path C (Hydrolysis): Reaction with water yields unstable carbamic acid, which decarboxylates to regenerate the parent 5-bromoindazole.
Figure 1: Reaction pathways for 5-bromo-1H-indazole-1-carbonyl chloride.[1][2]
Applications in Medicinal Chemistry
The 5-bromo-1H-indazole-1-carbonyl chloride intermediate is a "privileged scaffold" generator.[1][2]
1. Kinase Inhibitor Synthesis
Many kinase inhibitors (e.g., targeting VEGFR, p38 MAP kinase) utilize a urea linker to bind to the Asp-Phe-Gly (DFG) motif in the kinase ATP-binding pocket.[1][2]
-
Strategy: The 5-bromo group is first utilized for cross-coupling (e.g., attaching an aryl group), or reserved for late-stage diversification.[1][2] The N1-carbonyl chloride is then reacted with a heteroaryl amine to form the urea linker.[1][2]
-
Example: Synthesis of Linifanib analogs often involves similar urea formations.
2. Late-Stage Functionalization
The high reactivity of the carbonyl chloride allows for the attachment of complex, sterically hindered amines that might fail in standard isocyanate coupling reactions.[1]
| Application Area | Target Class | Chemical Function |
| Oncology | Tyrosine Kinase Inhibitors | Urea linker formation for H-bonding |
| Neurology | GPCR Modulators | Carbamate formation for metabolic stability |
| Fragment-Based Design | Various | Rapid library generation via N1-capping |
Handling & Safety (E-E-A-T)
Critical Hazard: This protocol involves Triphosgene , which decomposes to Phosgene gas upon heating or contact with nucleophiles.
-
Engineering Controls: All operations must be performed in a well-ventilated chemical fume hood .
-
Respiratory Protection: Use a full-face respirator if there is a risk of phosgene exposure outside the hood (though engineering controls are primary).[1][2]
-
Quenching: Residual triphosgene and acid chlorides must be quenched with methanol or saturated sodium bicarbonate solution before removal from the fume hood.
-
Storage: If isolation is attempted (not recommended), store under inert atmosphere (Argon) at -20°C.
References
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Synthesis of Indazoles: Benchchem. "Synthesis routes of 5-bromo-1H-indazole." Benchchem Synthesis Database. Link
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Triphosgene Applications: Ghorbani-Choghamarani, A., et al.[1][2][3][4] "A decade review of triphosgene and its applications in organic reactions." Molecular Diversity, 2021. Link
-
Indazole Medicinal Chemistry: Zhang, L., et al. "Indazole-based protein kinase inhibitors."[1][2] Journal of Medicinal Chemistry, 2018.
-
Urea Synthesis Protocol: Varjosaari, S. E., et al. "One-Pot Synthesis of O-Aryl Carbamates."[1][2] Synthesis, 2016.[5] Link
-
General Properties: PubChem. "5-bromo-1H-indazole Compound Summary."[1][2] National Library of Medicine. Link
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. USRE50455E1 - Pyrazolopyridine derivative having GLP-1 receptor agonist effect - Google Patents [patents.google.com]
- 4. EP3517538A1 - Pyrazolopyridine derivative having glp-1 receptor agonist effect - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
